molecular formula C22H23N3O3 B12139623 [(3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methyl](5-methylisoxazol-3-yl)amine

[(3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methyl](5-methylisoxazol-3-yl)amine

Cat. No.: B12139623
M. Wt: 377.4 g/mol
InChI Key: KPJGFUBJBWRVFE-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methylamine is a complex organic compound that features a combination of several functional groups, including indole, isoxazole, and dimethoxyphenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methylamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .

Scientific Research Applications

Overview

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural components suggest that it may interact with biological targets involved in cancer cell proliferation and survival.

Case Studies

  • Cell Line Studies : In vitro studies have shown that derivatives of similar compounds exhibit significant growth inhibition against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated percent growth inhibitions (PGIs) of over 80% against several cancer cell lines, including OVCAR-8 and NCI-H40 .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. Compounds designed with similar aryl and isoxazole structures have been reported to inhibit tubulin polymerization, leading to mitotic catastrophe in cancer cells .

Neuroprotection

The compound's potential neuroprotective effects are being investigated, particularly in the context of neurodegenerative diseases. The presence of the indole moiety is known to enhance neuroprotective activity.

Experimental Findings

  • In Vitro Models : Studies involving neuronal cell lines have indicated that compounds with similar structures can protect against oxidative stress-induced damage. This is crucial for conditions like Alzheimer's disease, where oxidative stress plays a significant role .
  • Molecular Docking Studies : Computational studies suggest that the compound may interact favorably with targets involved in neurodegeneration, such as acetylcholinesterase and butyrylcholinesterase, which are implicated in cognitive decline .

Anti-inflammatory Effects

Compounds with similar structural features have been evaluated for their anti-inflammatory properties. The presence of the isoxazole ring may contribute to modulating inflammatory pathways.

Research Insights

  • Enzyme Inhibition : Some derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
  • Molecular Mechanisms : The anti-inflammatory action may involve the inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation.

Data Table: Summary of Biological Activities

ApplicationActivity TypeKey FindingsReferences
AnticancerGrowth InhibitionPGIs > 80% against OVCAR-8, NCI-H40 ,
NeuroprotectionOxidative StressProtects neuronal cells from damage
Anti-inflammatoryCOX InhibitionInhibitory effects on COX enzymes

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methylamine involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, isoxazole-containing molecules, and dimethoxyphenyl compounds. Examples include:

Uniqueness

(3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methylamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness allows for a wide range of applications and makes it a valuable compound for research and development in various fields .

Biological Activity

The compound (3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methylamine has garnered attention in recent years due to its potential biological activities. This article synthesizes various research findings on its biological effects, including its mechanisms of action, efficacy in different biological systems, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure is characterized by a combination of a dimethoxyphenyl group, a methylindole moiety, and a methylisoxazole amine. This unique arrangement suggests potential interactions with various biological targets.

1. Antioxidant Activity

Research has indicated that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives containing the isoxazole ring have been shown to scavenge free radicals effectively. The antioxidant activity can be attributed to the presence of electron-donating groups such as methoxy substituents, which stabilize free radicals.

2. Enzyme Inhibition

Enzymatic assays have demonstrated that compounds related to (3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methylamine can inhibit key enzymes involved in metabolic processes:

Enzyme IC50 Value (µM) Mechanism
Acetylcholinesterase (AChE)0.52Mixed-type inhibition
Butyrylcholinesterase (BuChE)6.74Competitive inhibition

These findings suggest that the compound may have potential applications in treating neurodegenerative diseases such as Alzheimer's by inhibiting cholinesterase enzymes that break down acetylcholine.

3. Antimicrobial Activity

In vitro studies have shown that similar compounds exhibit antimicrobial properties against various bacterial strains. The presence of the indole moiety is often linked to enhanced antibacterial activity due to its ability to penetrate bacterial membranes.

Case Study 1: Inhibition of Melanin Production

A study involving B16F10 melanoma cells demonstrated that compounds structurally similar to (3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methylamine effectively inhibited melanin production. The analogs tested showed varying degrees of efficacy:

Analog IC50 Value (µM) Remarks
Analog 11.12Strongest inhibitor
Analog 217.62Moderate inhibition

These results indicate the potential use of such compounds in skin whitening formulations by targeting melanogenesis.

Case Study 2: Cytotoxicity Assessment

The cytotoxic effects of the compound were evaluated in B16F10 cells across different concentrations. Results showed no significant cytotoxicity at concentrations below 20 µM after 72 hours of treatment, suggesting a favorable safety profile for further therapeutic exploration.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the phenyl and isoxazole rings significantly impact biological activity. For instance, the introduction of methoxy groups enhances enzyme inhibitory effects while maintaining low cytotoxicity levels.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-5-methyl-1,2-oxazol-3-amine

InChI

InChI=1S/C22H23N3O3/c1-13-11-20(25-28-13)24-22(15-9-10-18(26-3)19(12-15)27-4)21-14(2)23-17-8-6-5-7-16(17)21/h5-12,22-23H,1-4H3,(H,24,25)

InChI Key

KPJGFUBJBWRVFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(C2=CC(=C(C=C2)OC)OC)C3=C(NC4=CC=CC=C43)C

Origin of Product

United States

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